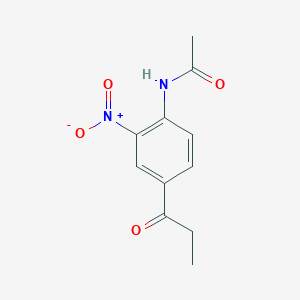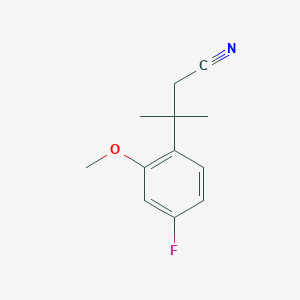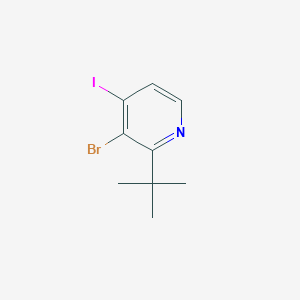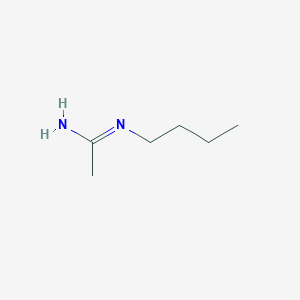
4,7-Dimethyl-5-hydorxyindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-5-hydroxyindane is an organic compound belonging to the indane family. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of hydroxyl and methyl groups in 4,7-Dimethyl-5-hydroxyindane makes it a compound of interest in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-hydroxyindane can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindane with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 4,7-Dimethyl-5-hydroxyindane may involve catalytic hydrogenation of 4,7-dimethylindanone followed by hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethyl-5-hydroxyindane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4,7-dimethylindane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,7-Dimethylindanone.
Reduction: 4,7-Dimethylindane.
Substitution: Halogenated derivatives such as 4,7-dimethyl-5-bromoindane.
Applications De Recherche Scientifique
4,7-Dimethyl-5-hydroxyindane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7-Dimethyl-5-hydroxyindane involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity through competitive or non-competitive inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dimethylindanone: Similar structure but lacks the hydroxyl group.
5-Hydroxyindane: Similar structure but lacks the methyl groups.
4,7-Dimethylindane: Similar structure but lacks the hydroxyl group.
Uniqueness
4,7-Dimethyl-5-hydroxyindane is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
4,7-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6,12H,3-5H2,1-2H3 |
Clé InChI |
ZITTVZXGTMFMSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1CCC2)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

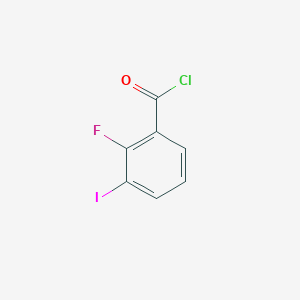
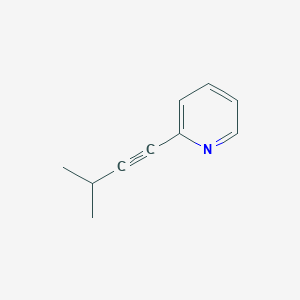
![Rac-2-[1-(2,3-difluoro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8302322.png)
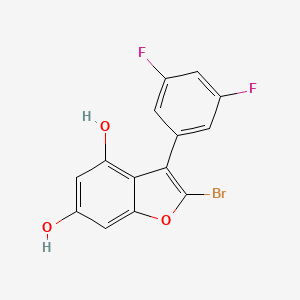
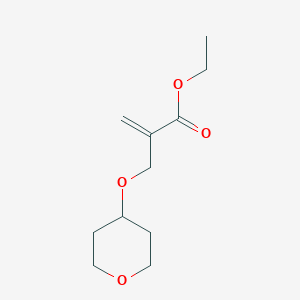
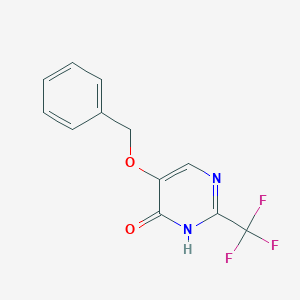
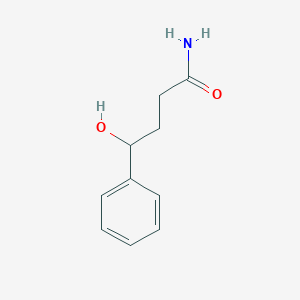
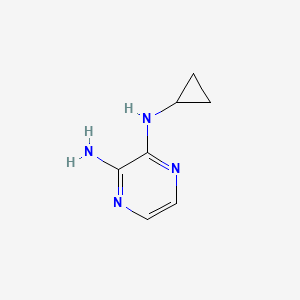
![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)
![2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-](/img/structure/B8302384.png)
